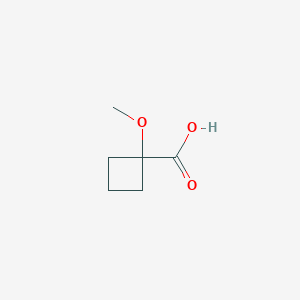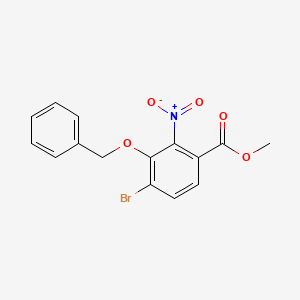
2-(Allyloxy) phenyl acetic acid
Vue d'ensemble
Description
2-(Allyloxy) phenyl acetic acid (2-AOPA) is a synthetic organic compound with the molecular formula C8H10O3. It is a member of the class of compounds known as phenylacetic acids, which are derivatives of acetic acid and contain a phenyl group. 2-AOPA has a wide range of applications in the fields of chemistry, medicine, and biology. In particular, it has been used in the synthesis of various compounds, as well as in the study of enzyme mechanisms and drug-receptor interactions. It has also been used as an inhibitor of certain enzymes and as a potential therapeutic agent.
Applications De Recherche Scientifique
Anti-inflammatory Activity
The research by Atkinson et al. (1983) investigates the anti-inflammatory properties of substituted (2-phenoxyphenyl)acetic acids. This study shows that certain substitutions, like halogenation, can considerably enhance the anti-inflammatory activity. It's suggested that [2-(2,4-Dichlorophenoxy)phenyl]acetic acid, a closely related compound, demonstrates potent anti-inflammatory effects with low toxicity, including low ulcerogenic potential (Atkinson, D. C., Godfrey, K. E., Meek, B., Saville, J., & Stillings, M., 1983).
Synthesis and Chemical Applications
In a 2001 study, Arranz and Boons explored the use of 2-(allyloxy) phenyl acetyl ester as a new relay protecting group for oligosaccharide synthesis. This compound can be efficiently removed without affecting other ester groups, showing its potential in complex chemical syntheses (Arranz, E., & Boons, G., 2001).
Pharmaceutical and Biological Applications
Ewadh et al. (2013) examined the antibacterial activity of 2-(2-hydroxy phenylimino) acetic acid, a compound similar in structure to 2-(allyloxy) phenyl acetic acid. They found that at certain concentrations, it effectively inhibited the growth of various pathogenic bacteria, indicating its potential as an antibacterial agent (Ewadh, M., Hasan, H., Bnyan, I. A., Mousa, F., Sultan, J., & Ewadh, M., 2013).
Analytical Chemistry and Biochemistry
Phenyl acetic acid, a metabolite of 2-phenyl ethylamine which is structurally related to this compound, acts as a neuromodulator. Its concentration in biological fluids can reflect levels of 2-phenylethylamine, thus helping in the assessment of various disorders. A study by Mangani et al. (2004) developed a method for determining phenyl acetic acid in human blood, highlighting its significance in medical diagnostics (Mangani, G., Canestrari, F., Berloni, A., Maione, M., Pagliarani, S., & Mangani, F., 2004).
Propriétés
IUPAC Name |
2-(2-prop-2-enoxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-7-14-10-6-4-3-5-9(10)8-11(12)13/h2-6H,1,7-8H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMDCILYSIGTKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




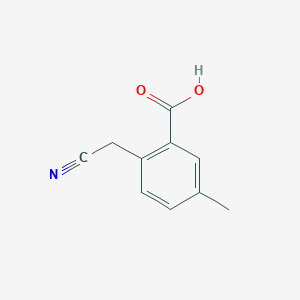
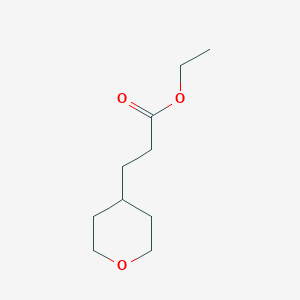
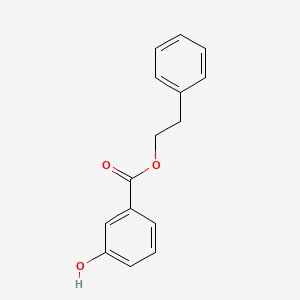

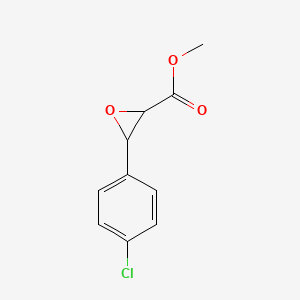


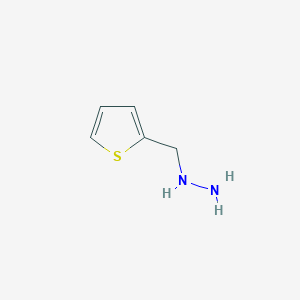
![3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B3176450.png)
